Enterobactin
Vue d'ensemble
Description
Enterobactin, also known as enterochelin, is a high-affinity siderophore that acquires iron for microbial systems . It is primarily found in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium . Enterobactin is the strongest siderophore known, binding to the ferric ion (Fe 3+) with an affinity of K = 10^52 M^−1 .
Synthesis Analysis
Enterobactin is synthesized by a non-ribosomal peptide synthase . The synthesis of Enterobactin was achieved via an iterative assembly based on a 3-hydroxylysine building block over 14 steps with an overall yield of 3% . The produced siderophores were purified and characterized using 1H, 13C NMR, IR spectroscopy .Molecular Structure Analysis
Enterobactin has a chemical formula of C30H27N3O15 and a molecular weight of 669.55 g/mol . It is a cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine .Chemical Reactions Analysis
Enterobactin is involved in various chemical reactions, particularly in response to oxidative stress . It has been observed that strains impaired in enterobactin production, uptake, and hydrolysis were more susceptible to the oxidative damage caused by both hydrogen peroxide and paraquat than the wild-type strain .Physical And Chemical Properties Analysis
Enterobactin has a molecular weight of 669.55 g/mol . It is a compound synthesized by a non-ribosomal peptide synthase, as well as a bacterial metabolite and iron carrier that binds to Fe3+ and Fe2+ in solution, but not to iron .Applications De Recherche Scientifique
Iron Scavenging and Immune System Evasion
Enterobactin, a siderophore produced by enteric bacteria, plays a crucial role in iron scavenging. In mammals, its effectiveness is compromised due to hydrophobicity and sequestration by siderocalin, a component of the innate immune system. Pathogenic strains of E. coli and Salmonella modify enterobactin through glycosylation and linearization, forming salmochelins that evade siderocalin and restore iron-scavenging ability in mammals (Fischbach et al., 2006).
Antibiotic Treatment Resistance
Enterobacter species, including E. aerogenes and E. cloacae, exhibit resistance to antibiotic treatment. They control membrane permeability and express detoxifying enzymes that degrade or inactivate antibiotics. Their genetic adaptability also allows them to acquire resistance genes, contributing to their survival and antibiotic resistance (Davin-Régli & Pagés, 2015).
Gut Microbiota Dynamics
Enterobactin is involved in the dynamics of gut microbiota, especially during inflammation. E. coli Nissle 1917, a probiotic bacterium, uses microcins (small proteins with antimicrobial activity) to limit the expansion of Enterobacteriaceae in the inflamed gut. This strategy inhibits enteric pathogens and reduces enterobacterial blooms, showcasing enterobactin's role in microbial competition and gut health (Sassone-Corsi et al., 2016).
Streptomyces Production
Enterobactin is also produced by Streptomyces species, not just Enterobacteriaceae. It's identified as a typical iron-chelating siderophore in these organisms, contributing to their metabolic and physiological adaptability (Fiedler et al., 2001).
Oxidative Stress Response
Enterobactin is linked to the oxidative stress response in bacteria. E. coli strains lacking components of the enterobactin system show increased sensitivity to oxidative stressors. This suggests that enterobactin's protective role extends beyond iron scavenging, playing a part in radical stabilization and stress resistance (Peralta et al., 2016).
Antibiotic Delivery Enhancement
Enterobactin's structure has been leveraged to enhance the delivery of antibiotics like ciprofloxacin. By conjugating enterobactin with antibiotics, it serves as a targeted delivery mechanism against E. coli strains, improving antibiotic efficacy (Neumann et al., 2018).
Pathogenicity and Virulence
In pathogenic bacteria, enterobactin is associated with virulence factors. It is involved in the synthesis ofcompounds like salmochelins, which are modified forms of enterobactin that help pathogens evade the host's immune response. These modifications make enterobactin more effective in iron acquisition in host environments, contributing to the virulence of pathogenic E. coli and Salmonella strains (Fischbach et al., 2006).
Targeted Antibacterial Activity
Enterobactin can be utilized in designing targeted antibacterial strategies. For example, conjugating enterobactin with ciprofloxacin created a targeted antibacterial compound against pathogenic E. coli strains. This approach leverages the pathogen's own iron uptake machinery to deliver the antibiotic directly into the bacterial cells (Neumann et al., 2018).
Impact on Microbiota and Pathogen Survival
In the context of the gut microbiota, enterobactin plays a role in the survival of E. coli during inflammation. Its production and activity can affect the gut microbial balance, influencing both commensal and pathogenic bacterial populations. This highlights enterobactin's role in microbial ecology and its potential impact on gut health (Sassone-Corsi et al., 2016).
Role in Oral Microbiota
Enterobactin is also produced by commensal oral bacteria like Rothia mucilaginosa. It plays a role in iron acquisition within the oral cavity and can impact the growth of other oral microbes. This adds a layer to our understanding of the chemical ecology of oral microbiota (Uranga et al., 2020).
Mécanisme D'action
Orientations Futures
Siderophores like Enterobactin have potential applications in different sectors including agriculture, environment, biosensors, and the medical field . The ability of siderophores to complex several metals, in addition to Fe(III), considerably expands their possibilities of utilization . Future trends regarding the production and use of siderophores are being discussed .
Propriétés
IUPAC Name |
N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBHKJMVBATSJ-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182617 | |
Record name | Enterobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enterobactin | |
CAS RN |
28384-96-5, 9001-98-3 | |
Record name | Enterobactin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enterobactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enterobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTEROBACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chymosin preparation, escherichia coli k-12 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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